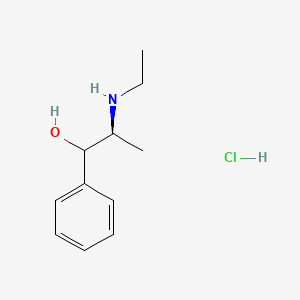

N-Ethyl-dl-norephedrine Hydrochloride

Description

Properties

Molecular Formula |

C11H18ClNO |

|---|---|

Molecular Weight |

215.72 g/mol |

IUPAC Name |

(2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H/t9-,11?;/m0./s1 |

InChI Key |

DHNCTQIFOGRFJF-QMOSYVFLSA-N |

Isomeric SMILES |

CCN[C@@H](C)C(C1=CC=CC=C1)O.Cl |

Canonical SMILES |

CCNC(C)C(C1=CC=CC=C1)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Ethyl Dl Norephedrine Hydrochloride

Synthetic Pathways to dl-Norephedrine Precursors

The synthesis of N-Ethyl-dl-norephedrine Hydrochloride commences with the preparation of its core precursor, dl-norephedrine. Various synthetic strategies have been developed to obtain this crucial intermediate, ranging from conventional chemical methods to more novel and stereoselective approaches.

Conventional and Novel Synthesis Routes

Historically, the synthesis of phenylpropanolamine compounds, including norephedrine (B3415761), has been achieved through methods such as the reaction between nitroethane and the sodium bisulfite addition product of benzaldehyde (B42025). This is followed by the reduction of the resulting nitro alcohol. A variety of reducing agents can be employed for this step, including zinc and sulfuric acid, tin and hydrochloric acid, or sodium amalgam and acetic acid, provided that the reaction temperature is carefully controlled to prevent dehydration. Catalytic hydrogenation is another viable reduction method.

More contemporary and efficient approaches are continuously being explored to enhance yield, reduce environmental impact, and improve cost-effectiveness. Biocatalytic methods, for instance, represent a greener alternative to traditional chemical syntheses. These enzymatic processes can offer high selectivity and operate under milder reaction conditions.

Stereoselective Synthesis of Norephedrine Enantiomers

Due to the presence of two chiral centers in the norephedrine molecule, its synthesis can result in four possible stereoisomers. The development of stereoselective synthetic methods is therefore of significant interest to control the formation of specific enantiomers. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for the stereoselective preparation of norephedrine enantiomers. gla.ac.ukresearchgate.net This method utilizes a prochiral cyclic sulfamidate imine derived from racemic 1-hydroxy-1-phenyl-propan-2-one as a common starting material. gla.ac.ukresearchgate.net

By employing well-defined chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), in conjunction with a hydrogen source like a formic acid/triethylamine mixture, the ATH process can be carried out under mild conditions. gla.ac.ukresearchgate.net This reaction proceeds with dynamic kinetic resolution, allowing for the selective synthesis of each of the norephedrine enantiomers. gla.ac.ukresearchgate.net

Biocatalytic approaches also offer excellent stereoselectivity. A two-step biocatalytic sequence has been designed for the preparation of (1S)-nor(pseudo)ephedrine analogues. This process involves a benzoin-type condensation catalyzed by an (S)-selective acetoin:dichlorophenolindophenol oxidoreductase, followed by a transamination step mediated by either an (S)- or (R)-selective amine transaminase. google.com Such enzymatic methods provide the desired products with good diastereomeric and enantiomeric excesses. google.com

N-Ethylation Reactions in the Synthesis of this compound

The introduction of an ethyl group onto the nitrogen atom of dl-norephedrine is a key step in the synthesis of this compound. This transformation is typically achieved through N-alkylation reactions. A common and effective method for this purpose is reductive amination.

Reductive amination involves the reaction of the primary amine of dl-norephedrine with an aldehyde, in this case, acetaldehyde, to form an intermediate imine. This imine is then reduced in situ to the corresponding secondary amine, N-Ethyl-dl-norephedrine. A variety of reducing agents can be utilized for this transformation, with sodium cyanoborohydride being a widely used option due to its selectivity. Alternative and less toxic reducing agents include borane (B79455) pyridine, sodium triacetoxyborohydride, and borohydride (B1222165) exchange resin. The reaction is typically carried out in a suitable solvent, such as ethanol.

| N-Ethylation Method | Reagents | Key Features |

| Reductive Amination | dl-norephedrine, acetaldehyde, reducing agent (e.g., NaBH3CN) | Forms an intermediate imine followed by in-situ reduction. |

| N-Alkylation | dl-norephedrine, ethyl halide (e.g., ethyl iodide) | Direct alkylation of the amine, may require a base to neutralize the formed acid. |

Formation and Characterization of Hydrochloride Salts

To improve its stability and handling properties, N-Ethyl-dl-norephedrine is converted into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. The reaction is straightforward: the basic nitrogen atom of the N-Ethyl-dl-norephedrine molecule is protonated by the hydrochloric acid, forming the corresponding ammonium (B1175870) chloride salt. The salt can then be isolated as a crystalline solid.

The characterization of this compound involves a range of analytical techniques to confirm its identity and purity. These methods include:

Spectroscopic Methods: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of an amine hydrochloride salt will show a characteristic broad absorption band for the N-H+ stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal properties of the salt, providing information about its purity and crystalline form.

X-ray Diffraction: Powder X-ray Diffraction (PXRD) can be employed to analyze the crystal structure of the solid salt.

The formation of the hydrochloride salt significantly alters the physicochemical properties of the parent amine, including its melting point, solubility, and stability.

Derivatization Strategies for this compound in Chemical Synthesis

The chemical structure of this compound offers possibilities for further derivatization to synthesize new compounds with potentially interesting chemical or biological properties. The secondary amine and the hydroxyl group are the primary sites for such modifications.

Preparation of Hydrazino Compounds

One potential derivatization strategy involves the conversion of this compound into hydrazino compounds. While direct conversion of the amine to a hydrazine (B178648) is not a standard transformation, a multi-step synthesis could be envisioned. For instance, the hydroxyl group could be oxidized to a ketone, which could then be reacted with a hydrazine derivative to form a hydrazone.

Exploration of Other Chemical Transformations

This compound possesses two primary functional groups amenable to further chemical transformation: a secondary hydroxyl group (-OH) and a secondary amine (-NH-). These sites allow for a variety of derivatization reactions. Such transformations are often employed in analytical chemistry to enhance the volatility or detectability of compounds for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netjfda-online.com

Reactions of the Hydroxyl Group:

Esterification: The secondary alcohol can be converted into an ester by reacting with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), typically in the presence of a base like pyridine. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester.

Etherification: The hydroxyl group can also be transformed into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-1-oxo-2-(ethylamino)propane, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation.

Reactions of the Secondary Amine:

Acylation: The secondary amine can react with acylating agents (acyl chlorides or anhydrides) to form N-amides. This is a common derivatization technique. psu.edu

Further N-Alkylation: The secondary amine can be further alkylated to a tertiary amine. For instance, reaction with benzyl (B1604629) bromide in the presence of a base would yield N-benzyl-N-ethyl-dl-norephedrine. nih.gov

Sulfonamide Formation: Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, results in the formation of a stable N-sulfonamide.

These transformations highlight the chemical versatility of the N-Ethyl-dl-norephedrine molecule, allowing for the synthesis of a wide range of derivatives.

| Functional Group | Reaction Type | Reagent Example | Product Class |

| Hydroxyl (-OH) | Esterification | Acetyl Chloride | Acetate Ester |

| Hydroxyl (-OH) | Etherification | Sodium Hydride / Methyl Iodide | Methyl Ether |

| Hydroxyl (-OH) | Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Secondary Amine (-NH-) | Acylation | Acetic Anhydride | N-Acetyl Amide |

| Secondary Amine (-NH-) | N-Alkylation | Benzyl Bromide | Tertiary Amine |

| Secondary Amine (-NH-) | Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

Preclinical Pharmacological Investigations of N Ethyl Dl Norephedrine Hydrochloride and Analogs

Mechanisms of Action at Monoamine Transporters

The primary mechanism of action for phenylpropanolamines, including N-Ethyl-dl-norephedrine, is interaction with monoamine transporters, which are responsible for the reuptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) from the synaptic cleft. wikipedia.orgnih.gov These transporters—the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—are crucial for regulating neurotransmission. nih.govnih.gov Phenylpropanolamines can act as either uptake inhibitors (blockers) or substrate-releasers.

Norepinephrine Transporter (NET) Interactions (Uptake Inhibition and Release)

Studies on ephedrine-related stereoisomers demonstrate that their most potent pharmacological action is at the norepinephrine transporter. nih.govscispace.com The parent compound, dl-norephedrine, is a potent substrate for NET, meaning it is transported into the neuron and triggers the release of norepinephrine. caymanchem.com This releasing action has been quantified with EC₅₀ values (the concentration required to elicit a half-maximal response) in the nanomolar range, indicating a high potency. caymanchem.com

Similarly, the N-ethylated analog N-ethylcathinone (ethcathinone) is a potent inhibitor of norepinephrine uptake. nih.govbohrium.com This suggests that the N-ethyl group is well-tolerated at the transporter and that N-Ethyl-dl-norephedrine Hydrochloride likely functions as a potent NET substrate, causing significant norepinephrine release, and/or as a NET uptake inhibitor. nih.gov The primary action of these compounds at NET is a key driver of their sympathomimetic and stimulant effects. nih.gov

Dopamine Transporter (DAT) Interactions (Uptake Inhibition and Release)

Norephedrine (B3415761) and its analogs also interact with the dopamine transporter, though generally with lower potency than at NET. nih.govscispace.com dl-Norephedrine acts as a dopamine releasing agent, but with EC₅₀ values in the micromolar range, making it substantially less potent at releasing dopamine than norepinephrine. caymanchem.com

Structure-activity relationship studies of N-ethylated cathinones, such as N-ethylcathinone and N-ethyl-hexedrone, reveal that they are potent DAT inhibitors. nih.gov The N-ethyl substitution appears to confer significant activity at the dopamine transporter. Therefore, this compound is predicted to be a dopamine releasing agent and/or uptake inhibitor, contributing to its psychostimulant properties. The relative potency at DAT compared to NET determines the specific nature of its stimulant effects.

Serotonin Transporter (SERT) Interactions

The interaction of norephedrine and its close analogs with the serotonin transporter is minimal to negligible. caymanchem.com Research on dl-norephedrine indicates that it does not affect serotonin release. caymanchem.com Likewise, studies on various N-ethylated cathinones show they have a very low affinity for SERT. nih.gov This selectivity for catecholamine transporters (NET and DAT) over SERT is a hallmark of this class of compounds. The pharmacological profile of this compound is therefore characterized by a lack of significant serotonergic activity.

Monoamine Transporter Activity of Norephedrine and Analog N-Ethylcathinone

| Compound | Transporter | Mechanism | Potency (EC₅₀/IC₅₀) |

|---|---|---|---|

| dl-Norephedrine | NET | Releaser | 42-137 nM |

| DAT | Releaser | 0.3-1.4 µM | |

| SERT | Inactive | - | |

| N-Ethylcathinone | NET | Uptake Inhibitor / Releaser | Potent |

| DAT | Uptake Inhibitor | Potent | |

| SERT | Weakly Active / Inactive | Low µM |

Data derived from studies on dl-norephedrine and N-ethylcathinone. caymanchem.comnih.gov

In Vitro Receptor Binding and Functional Assays (e.g., Adrenergic Receptors)

Despite the classic description of compounds like ephedrine (B3423809) as both direct and indirect adrenergic agonists, modern preclinical investigations using broad receptor screening panels have clarified their mechanism. scispace.com A comprehensive study by Rothman et al. (2003) characterized ephedrine-related stereoisomers against a wide array of cloned human receptors, ion channels, and transporters. scispace.com The results showed that these compounds had negligible affinity for most receptors, including alpha- and beta-adrenergic receptors, at concentrations where they are highly active at monoamine transporters. scispace.comresearchgate.net Their primary mechanism is not direct receptor agonism but rather the elevation of synaptic norepinephrine levels, which then activates adrenergic receptors. nih.gov It is highly probable that this compound shares this pharmacological characteristic, with its effects being mediated indirectly through NET blockade or release rather than direct receptor binding.

Neurochemical Effects in Preclinical Models (e.g., Synaptosomal Studies)

Neurochemical studies using synaptosomes (isolated nerve terminals) are crucial for determining the effects of substances on neurotransmitter uptake and release. The data for dl-norephedrine and related cathinones were generated using such models. nih.gov These experiments involve pre-loading synaptosomes with radiolabeled monoamines (e.g., [³H]norepinephrine or [³H]dopamine) and then measuring the amount of radioactivity released into the medium upon exposure to the test compound. scispace.com

For this compound, synaptosomal studies would be expected to show a concentration-dependent increase in the efflux of [³H]norepinephrine and, to a lesser extent, [³H]dopamine. Conversely, uptake inhibition studies would demonstrate a reduction in the synaptosomal accumulation of these radiolabeled neurotransmitters. These preclinical models confirm that the neurochemical effects are centered on the presynaptic terminals and the function of monoamine transporters. nih.gov

Behavioral Pharmacological Studies in Animal Models (e.g., Psychostimulant Properties, Locomotor Activity)

For instance, acute administration of N-ethylpentylone (NEP), a synthetic cathinone (B1664624), significantly increases locomotor activity in rats, with the total distance traveled being many times higher than that of control groups. nih.govresearchgate.net Similarly, other N-ethyl substituted cathinones produce a characteristic psychostimulant response in mice. Chronic inactivation of NET alone can decrease spontaneous locomotor activity, but this effect is reversed when combined with DAT blockade, highlighting the importance of the interplay between these two systems. nih.gov Given its expected potent effects at both NET and DAT, this compound would almost certainly demonstrate robust psychostimulant properties and produce a significant, dose-dependent increase in locomotor activity in animal models. nih.gov

Metabolic Fate and Biotransformation Pathways of N Ethyl Dl Norephedrine Hydrochloride

Phase I Metabolic Transformations

Phase I reactions are the initial steps in the metabolic breakdown of N-Ethyl-dl-norephedrine. These transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. wikipedia.orgnih.gov Key reactions include the cleavage of the N-ethyl group, the addition of hydroxyl groups to the molecule, and oxidation of the nitrogen atom.

A primary and anticipated metabolic pathway for N-Ethyl-dl-norephedrine is N-dealkylation, specifically the removal of the N-ethyl group to form its primary amine metabolite, norephedrine (B3415761) (also known as phenylpropanolamine). caymanchem.comnih.gov This oxidative reaction is a common fate for many N-alkylated pharmaceutical compounds. The process involves the enzymatic hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield the de-ethylated amine and acetaldehyde. Studies on analogous compounds like ethylmorphine have shown that N-dealkylation is a significant metabolic route mediated by cytochrome P450 enzymes. nih.govnih.gov The resulting metabolite, norephedrine, is itself pharmacologically active and undergoes further metabolism or excretion. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another crucial Phase I biotransformation. drughunter.com For N-Ethyl-dl-norephedrine, this can occur at two main sites:

Aromatic Hydroxylation : This reaction involves the addition of a hydroxyl group to the phenyl ring, most commonly at the para (4-position) due to steric and electronic factors. This pathway is well-documented for the related compound norephedrine, which is metabolized to 4-hydroxynorephedrine. nih.gov The introduction of this phenolic hydroxyl group significantly increases the polarity of the molecule.

Aliphatic Hydroxylation : This involves the hydroxylation of the alkyl side chain. For instance, the metabolism of the structural isomer etilefrine (B194583) can result in the formation of hydroxymandelic acid, which indicates extensive oxidation of the side chain. nih.govwikipedia.org This suggests that the ethylamino-hydroxypropyl side chain of N-Ethyl-dl-norephedrine could also be a target for oxidative modification.

The discussion of beta-ketone reduction is relevant in the context of synthetic cathinones, which are structurally related to phenethylamines. In cathinones, a ketone group exists at the beta-carbon position of the side chain. A common metabolic pathway for these compounds is the reduction of this beta-ketone to a secondary alcohol, yielding norephedrine-type metabolites. For example, N-ethylcathinone is metabolically reduced to N-ethylnorephedrine.

However, N-Ethyl-dl-norephedrine itself does not undergo beta-ketone reduction because it already possesses a hydroxyl group at the beta-position instead of a ketone. Therefore, this specific reductive pathway is not applicable to the parent compound. It is a pathway that forms N-ethylnorephedrine from its corresponding cathinone (B1664624), rather than one that N-ethylnorephedrine undergoes.

N-oxidation is a metabolic pathway for secondary and tertiary amines, involving the direct oxidation of the nitrogen atom. drughunter.com This reaction can lead to the formation of N-oxides. For N-Ethyl-dl-norephedrine, a secondary amine, this pathway would produce N-Ethyl-dl-norephedrine N-oxide. Research on other nitrogen-containing drugs, such as phentermine and voriconazole, has identified N-oxidation as a metabolic route. drughunter.comwikipedia.org Studies involving similar structures, like N-ethyl-N-methylaniline, have demonstrated that metabolic N-oxidation can be a significant and stereoselective process. nih.gov This pathway represents another mechanism by which the polarity of the parent drug is increased.

Table 1: Summary of Phase I Metabolic Transformations

| Reaction Type | Description | Resulting Metabolite(s) |

|---|---|---|

| N-De-ethylation | Cleavage of the N-ethyl group from the nitrogen atom. | Norephedrine (Phenylpropanolamine) |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the phenyl ring. | 4-hydroxy-N-ethylnorephedrine |

| Aliphatic Hydroxylation | Oxidation of the carbon side chain. | Side-chain hydroxylated metabolites |

| N-Oxidation | Direct oxidation of the nitrogen atom. | N-Ethyl-dl-norephedrine N-oxide |

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation)

Following Phase I reactions, the parent compound and its newly functionalized metabolites undergo Phase II conjugation. numberanalytics.com These reactions involve the attachment of highly polar, endogenous molecules, which further increases water solubility and prepares the compounds for efficient renal or biliary excretion. nih.gov For N-Ethyl-dl-norephedrine and its metabolites, the primary conjugation pathways are glucuronidation and sulfation. researchgate.net

Glucuronidation : This involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to functional groups like hydroxyls and amines. The phenolic hydroxyl group introduced during aromatic hydroxylation is a primary site for glucuronidation.

Sulfation : This pathway involves the transfer of a sulfonate group from the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to hydroxyl groups.

Studies on the related compound etilefrine show that conjugation is the major pathway of metabolism, with the formation of a phenolic sulphate being a key metabolic step. nih.gov Excretion data for etilefrine reveals that a high percentage of the drug is eliminated as conjugates. wikipedia.org Given the structural similarities, it is highly probable that N-Ethyl-dl-norephedrine and its hydroxylated metabolites are extensively conjugated with glucuronic acid and sulfate (B86663) before excretion.

Table 2: Summary of Phase II Metabolic Transformations

| Reaction Type | Description | Substrate(s) |

|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid. | Parent compound, hydroxylated metabolites |

| Sulfation | Conjugation with a sulfate group. | Parent compound, hydroxylated metabolites |

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Isoforms, Amine Oxidases)

The biotransformation of N-Ethyl-dl-norephedrine is catalyzed by a specific set of enzymes primarily located in the liver. nih.gov

Cytochrome P450 (CYP) Isoforms : The CYP450 enzyme system is paramount for the Phase I metabolism of this compound. ymaws.commdpi.com Based on studies of structurally similar drugs, specific isoforms can be implicated. For example, the O-de-ethylation of ethylmorphine is catalyzed by CYP2D6, while its N-demethylation is associated with CYP3A4. nih.gov It is therefore plausible that CYP2D6 and CYP3A4 are the principal enzymes responsible for the aromatic hydroxylation and N-de-ethylation of N-Ethyl-dl-norephedrine. The expression and activity of these enzymes can vary significantly between individuals, leading to potential differences in metabolic rates. nih.gov

Table 3: Enzymes Potentially Involved in Biotransformation

| Enzyme/Isoform | Metabolic Phase | Potential Role(s) |

|---|---|---|

| CYP2D6 | Phase I | Aromatic Hydroxylation |

| CYP3A4 | Phase I | N-De-ethylation |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Glucuronidation of hydroxyl groups |

| Sulfotransferases (SULTs) | Phase II | Sulfation of hydroxyl groups |

| Flavin-containing monooxygenases (FMOs) | Phase I | N-Oxidation |

Species-Specific Metabolic Profiles (Comparative Studies with Norephedrine)

While direct metabolic studies on N-Ethyl-dl-norephedrine are not extensively documented in scientific literature, its metabolic profile can be inferred by examining its parent compound, norephedrine (also known as phenylpropanolamine), and the known metabolic pathways for N-alkylated amphetamines. The primary metabolic step for N-ethylated compounds is typically N-dealkylation, which would convert N-Ethyl-dl-norephedrine into norephedrine. wikipedia.orgnih.govencyclopedia.pubsemanticscholar.org Consequently, the subsequent metabolic fate of the molecule would likely follow the well-documented, species-specific pathways of norephedrine.

Significant species-dependent variations have been observed in the metabolism of norephedrine, particularly between humans, rats, and rabbits. nih.gov

Humans: In humans, norephedrine is metabolized to a very limited extent. The vast majority of the compound is excreted unchanged. nih.gov After an oral administration of norephedrine hydrochloride, approximately 86% of the dose is recovered in the urine as the unchanged parent drug. Minor metabolites identified include 4-hydroxynorephedrine and hippuric acid, indicating that aromatic hydroxylation and side-chain degradation are minimal pathways in humans. nih.gov

Rats: The rat metabolizes norephedrine more extensively than humans. While a significant portion is still excreted unchanged (about 48% of the dose), a major metabolic pathway is aromatic hydroxylation, yielding 4-hydroxynorephedrine, which accounts for approximately 28% of the dose. nih.gov

Rabbits: The rabbit displays the most extensive metabolism of norephedrine among the species studied. Only a small fraction (around 8%) is excreted as the unchanged drug. The primary metabolic routes in rabbits involve significant side-chain degradation and conjugation. Major metabolites include conjugates of 1,2-dihydroxy-1-phenylpropane (31%), conjugates of 1-hydroxy-1-phenylpropan-2-one (B1202110) (27%), and hippuric acid (20%). nih.gov

Table 1: Comparative Urinary Excretion of Norephedrine Metabolites in Different Species (% of Dose)

| Metabolite | Human | Rat | Rabbit |

|---|---|---|---|

| Unchanged Norephedrine | 86% | 48% | 8% |

| 4-Hydroxynorephedrine | Minor | 28% | - |

| Hippuric Acid | Minor | Trace | 20% |

| Conjugates of 1,2-dihydroxy-1-phenylpropane | - | - | 31% |

| Conjugates of 1-hydroxy-1-phenylpropan-2-one | - | - | 27% |

Metabolite Identification and Structural Elucidation

The identification of metabolites for N-Ethyl-dl-norephedrine would involve a combination of predicting pathways based on analogous compounds and utilizing advanced analytical techniques for confirmation and structural elucidation. The metabolic pathways are expected to include Phase I reactions such as N-dealkylation and hydroxylation, followed by Phase II conjugation reactions. nih.govresearchgate.netnih.gov

Predicted Metabolites:

Based on the metabolism of norephedrine and other N-ethylated stimulants, the following metabolites of N-Ethyl-dl-norephedrine are predicted:

Norephedrine: Formed via N-deethylation, this would be the primary and most significant metabolite. wikipedia.orgnih.govsemanticscholar.org The cytochrome P450 (CYP450) enzyme system is responsible for this oxidative dealkylation, which involves hydroxylation of the carbon adjacent to the nitrogen, followed by spontaneous cleavage to yield norephedrine and acetaldehyde. encyclopedia.pubsemanticscholar.org

4-Hydroxy-N-ethylnorephedrine: Aromatic hydroxylation of the phenyl ring at the para-position could occur on the parent molecule before N-dealkylation. This is a common metabolic pathway for many phenethylamines. capes.gov.br

4-Hydroxynorephedrine: This metabolite can be formed through two pathways: either by N-deethylation of 4-Hydroxy-N-ethylnorephedrine or by aromatic hydroxylation of the primary metabolite, norephedrine. nih.gov

Side-chain degradation products (e.g., Hippuric Acid): Following N-deethylation to norephedrine, further degradation of the propane (B168953) side chain can occur, leading to the formation of benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid. nih.gov

Conjugated Metabolites: Hydroxylated metabolites and products of side-chain cleavage can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. nih.govresearchgate.net

Table 2: Predicted Metabolites of N-Ethyl-dl-norephedrine Hydrochloride

| Metabolite | Metabolic Pathway | Reaction Type |

|---|---|---|

| Norephedrine | N-Deethylation | Phase I |

| 4-Hydroxy-N-ethylnorephedrine | Aromatic Hydroxylation | Phase I |

| 4-Hydroxynorephedrine | Aromatic Hydroxylation / N-Deethylation | Phase I |

| Hippuric Acid | Side-chain Degradation & Glycine Conjugation | Phase I & II |

| Glucuronide Conjugates | Glucuronidation | Phase II |

Structural Elucidation:

The process of identifying and confirming the chemical structure of these metabolites relies on powerful analytical methods. researchgate.net Modern biotransformation studies typically employ a combination of liquid chromatography and mass spectrometry (LC-MS). nih.gov

High-Performance Liquid Chromatography (HPLC): This technique is used to separate the various metabolites from the parent drug and endogenous compounds in a biological matrix like urine or plasma.

Mass Spectrometry (MS): Coupled with HPLC, MS is the cornerstone of metabolite identification.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-ToF) provide highly accurate mass measurements of the metabolite ions. This allows for the determination of the elemental composition (molecular formula) of the metabolite, which is the first step in identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): In this technique, a specific metabolite ion is isolated and then fragmented. The resulting fragmentation pattern provides a "fingerprint" that reveals structural information, such as the location of a hydroxyl group or the loss of an ethyl group, confirming the identity of the metabolite. researchgate.netnih.gov

By comparing the retention times, accurate masses, and fragmentation patterns of suspected metabolites with those of synthesized authentic reference standards, researchers can unequivocally confirm their structures.

Advanced Analytical Techniques for N Ethyl Dl Norephedrine Hydrochloride Research

Chromatographic Methods for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For N-Ethyl-dl-norephedrine Hydrochloride, both gas and liquid chromatography are routinely employed, often coupled with mass spectrometry for definitive identification and sensitive quantification.

Gas chromatography separates volatile and thermally stable compounds. Due to the polar nature of this compound, derivatization is often a necessary step to increase its volatility and improve chromatographic peak shape. researchgate.netnih.gov Common derivatizing agents for related phenethylamines include pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dundee.ac.uk

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Following separation on a capillary column (typically with a non-polar stationary phase like 5% phenyl-polydimethylsiloxane), the analyte is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint, allowing for unambiguous identification. researchgate.netnih.govcfsre.orgresearchgate.net GC-MS/MS offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions, which is particularly useful for analysis in complex biological matrices. researchgate.netnih.gov

Table 1: Representative GC-MS Conditions for Analysis of Related N-Ethyl Cathinones This table presents typical parameters used for the GC-MS analysis of compounds structurally similar to this compound, often requiring derivatization.

| Parameter | Typical Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Injector Temp. | 250 - 280 °C |

| Oven Program | Initial temp 70-100°C, ramp at 10-20°C/min to 280-300°C |

| Derivatization | Pentafluoropropionic anhydride (PFPA) or similar agent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Interface Temp. | 280 °C |

| Acquisition Mode | Full Scan (e.g., m/z 40-500) or Selected Ion Monitoring (SIM) |

Liquid chromatography is highly versatile for analyzing polar, non-volatile, and thermally labile compounds like this compound, eliminating the need for derivatization. Reversed-phase HPLC, using a C18 stationary phase, is the most common approach. nih.govsemanticscholar.org The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier like acetonitrile (B52724) or methanol, run under a gradient elution program. semanticscholar.org

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for quantifying the analyte in complex samples such as blood, urine, and oral fluid. nih.govsemanticscholar.org Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion [M+H]+. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), the method can achieve very low limits of detection and quantification. semanticscholar.org High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), can also be used for screening and identification by providing highly accurate mass measurements of both the parent ion and its fragments. researchgate.netthermofisher.comwho.int

Table 2: Typical HPLC-MS/MS Parameters for Synthetic Cathinone (B1664624) Analysis This interactive table outlines common conditions for the sensitive detection and quantification of this compound and related compounds in biological samples.

| Parameter | Typical Condition |

| HPLC Column | C18 (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start at 5-10% B, increase to 95% B over 5-10 minutes |

| Column Temp. | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) or High Resolution Full Scan |

| Precursor Ion | [M+H]+ |

| Collision Gas | Argon or Nitrogen |

This compound possesses two chiral centers, meaning it can exist as four different stereoisomers. As the pharmacological and toxicological effects of enantiomers can differ significantly, methods to separate and quantify them are crucial. Chiral chromatography is the primary technique for this purpose.

This can be achieved through either direct or indirect methods. The indirect approach involves derivatizing the racemic mixture with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (GC or HPLC). researchgate.netbts.gov A more common and direct approach utilizes a chiral stationary phase (CSP) in HPLC. researchgate.net CSPs based on cyclodextrins or cellulose (B213188) derivatives are often effective for separating the enantiomers of phenethylamine-type compounds. scispace.com The choice of mobile phase, including the type and concentration of organic modifier and any additives, is critical for optimizing the separation.

Spectroscopic Characterization Methodologies (e.g., NMR, IR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum help to identify the different proton environments (aromatic, methine, methylene (B1212753), methyl). researchgate.netwho.intnih.gov ¹³C NMR provides information on the carbon skeleton of the molecule. who.intnih.gov Advanced 2D NMR techniques can further confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), C-H (aromatic and aliphatic), and C=C (aromatic ring) stretching vibrations. who.intnist.govspectra-analysis.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of a compound's mass, often to within a few parts per million (ppm). researchgate.netwho.int This allows for the determination of the elemental formula, which is a powerful tool for confirming the identity of the compound and distinguishing it from isobaric interferences. thermofisher.com HRMS is also used to analyze fragmentation patterns to further support structural identification. researchgate.netwho.int

Table 3: Expected Spectroscopic Data for this compound This table summarizes the key spectroscopic features anticipated for the characterization of this compound based on data from structurally similar compounds.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, benzylic proton (CH-OH), amine-adjacent proton (CH-NH), ethyl group protons (CH₂ and CH₃), and a methyl group proton. |

| ¹³C NMR | Resonances for aromatic carbons, two methine carbons (C-OH and C-NH), one methylene carbon (N-CH₂), and two methyl carbons. |

| IR Spectroscopy | Broad absorption for O-H stretch (~3300 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2800-3000 cm⁻¹), and aromatic C=C bends (~1450-1600 cm⁻¹). |

| HRMS (ESI+) | Accurate mass measurement of the protonated molecule [C₁₁H₁₈NO]⁺. |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govresearchgate.net

For chiral analysis, CE is particularly powerful. The enantiomers of this compound can be separated by adding a chiral selector to the background electrolyte. scispace.comnih.govnih.gov Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this class of compounds. scispace.comnih.govnih.gov The differential interaction of the enantiomers with the CD cavity leads to differences in their electrophoretic mobility, enabling their separation. The choice of CD type, its concentration, the pH of the electrolyte, and the applied voltage are key parameters for method optimization. nih.govnih.gov

Sample Preparation Strategies in Biological and Synthetic Matrices (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis, especially when dealing with complex biological matrices like blood, urine, or oral fluid. dundee.ac.ukresearchgate.net

Liquid-Liquid Extraction (LLE) : LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For a basic compound like N-Ethyl-dl-norephedrine, the sample is typically basified to deprotonate the amine group, making the molecule more soluble in an organic solvent (e.g., ethyl acetate (B1210297), chloroform). researchgate.netnih.govgoogle.commdpi.com The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. researchgate.netmdpi.com

Solid-Phase Extraction (SPE) : SPE is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge to isolate the analyte from the sample matrix. dundee.ac.uknih.govresearchgate.net For this compound, a mixed-mode cation-exchange sorbent is often effective. dundee.ac.uk This type of sorbent can retain the compound through both hydrophobic and ionic interactions. The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte with a specific solvent mixture. dundee.ac.ukresearchgate.net SPE can offer higher recoveries, better cleanup, and is more amenable to automation compared to LLE. nih.gov

Table 4: Comparison of LLE and SPE for Sample Preparation This interactive table highlights the key characteristics of Liquid-Liquid Extraction and Solid-Phase Extraction for the analysis of this compound in complex matrices.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Generally lower; based on polarity and pH | Higher; based on specific sorbent chemistry (e.g., mixed-mode) |

| Solvent Usage | Typically higher | Generally lower |

| Automation | More difficult to automate | Easily automated |

| Efficiency | Can be prone to emulsion formation | High recovery and cleaner extracts |

| Common Application | Simple cleanup of various sample types | Routine analysis of complex biological fluids |

Method Validation and Quality Control in Analytical Research

In the realm of pharmaceutical analysis, the validation of analytical methods is a mandatory regulatory requirement to ensure the quality and safety of drug products. pharmaguideline.com For this compound, a sympathomimetic amine, rigorous method validation and ongoing quality control are paramount to guarantee the reliability and accuracy of analytical data. This process substantiates that a specific analytical procedure is suitable for its intended purpose, providing confidence in the results generated during research and routine analysis.

Method validation encompasses a series of performance characteristics that are evaluated to demonstrate the method's suitability. pharmtech.com These parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. pharmtech.com High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of phenethylamine-type compounds due to its high resolution and sensitivity. nih.govsigmaaldrich.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. pharmaguideline.com In the context of this compound analysis, this would involve demonstrating that the chromatographic peak for the compound is well-resolved from any other potential substances in the sample.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. pharmaguideline.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the resulting data. A high correlation coefficient (r²) is indicative of a strong linear relationship. For similar compounds, linearity has been demonstrated over specific concentration ranges, for example, from 0.15 to 15.0 mg/L for α-phenylethylamine enantiomers. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. For assay methods, a common acceptance criterion for accuracy is a mean recovery of 100 ± 2% over a range of 80-120% of the target concentration. pharmtech.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmaguideline.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com Repeatability evaluates the precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the effect of different analysts, days, or equipment within the same laboratory. pharmtech.com For a validated method for α-phenylethylamine, the relative standard deviations for inter- and intra-day determinations were below 0.5%. nih.gov

The limit of detection (LOD) and limit of quantitation (LOQ) represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are crucial parameters for the analysis of impurities or low-level analytes. For instance, in the HPLC analysis of α-phenylethylamine, the LOD and LOQ were reported as 0.05 mg/L and 0.15 mg/L, respectively. nih.gov

The following interactive data tables illustrate typical results obtained during the validation of an HPLC method for a phenethylamine (B48288) compound, which would be analogous to the validation for this compound.

Table 1: Linearity Data for a Phenethylamine Analog

| Concentration (µg/mL) | Peak Area |

| 1 | 12540 |

| 5 | 63210 |

| 10 | 126540 |

| 20 | 253100 |

| 50 | 632800 |

| 100 | 1265500 |

| Linear Regression | |

| Correlation Coefficient (r²) | 0.9999 |

Table 2: Accuracy and Precision Data for a Phenethylamine Analog

| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

| Low | 10 | 9.9 | 99.0 | 1.2 |

| Medium | 50 | 50.5 | 101.0 | 0.8 |

| High | 100 | 99.5 | 99.5 | 0.5 |

Q & A

Q. What are the standard synthetic routes for N-Ethyl-dl-norephedrine Hydrochloride, and how do reaction conditions influence enantiomeric purity?

this compound is synthesized via methylation of norephedrine or through α-nitrosation of propiophenone followed by reductive amination . Key factors include:

- Temperature control : Higher temperatures (70–90°C) improve reaction rates but may increase racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methylation steps .

- Catalysts : Palladium or nickel catalysts in reductive amination improve yield (70–85%) . Enantiomeric purity is monitored via chiral HPLC (C18 columns, 0.1% trifluoroacetic acid mobile phase) .

Q. How is the structural identity of this compound validated in experimental settings?

Structural confirmation requires:

- Spectroscopic analysis :

Q. What pharmacological mechanisms are associated with this compound, and how are they tested in vitro?

The compound acts as a sympathomimetic agent via α- and β-adrenergic receptor agonism . Standard assays include:

- Receptor binding : Radioligand displacement (³H-epinephrine) in CHO-K1 cells transfected with human adrenergic receptors (IC₅₀: 10–50 nM) .

- Functional assays : Measurement of cAMP production in HEK293 cells (EC₅₀: 15–30 nM) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacokinetic studies of this compound?

Contradictions often arise from enantiomer-specific metabolism or analytical interference. Methodological solutions include:

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound batches?

Impurity profiling requires:

- HPLC-DAD/ELSD :

- Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

- Mobile phase: Gradient of 0.1% phosphoric acid and acetonitrile (85:15 to 60:40 over 25 min) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols include:

- Accelerated testing : 40°C/75% RH for 6 months; monitor appearance, assay, and impurities monthly .

- Long-term testing : 25°C/60% RH for 24 months; use kinetic models (Arrhenius equation) to predict shelf-life .

- Light exposure : ICH Q1B guidelines with UV (320–400 nm) and visible light (1.2 million lux-hours) .

Q. What computational strategies are effective in optimizing the enantioselective synthesis of this compound?

Computational tools include:

- Density Functional Theory (DFT) : Model transition states in methylation to predict enantiomer ratios (e.g., B3LYP/6-31G*) .

- Molecular docking : Simulate binding of intermediates to chiral catalysts (e.g., (R)-BINAP) to improve stereocontrol .

- Process simulation : Aspen Plus to optimize solvent recycling and reduce racemization in continuous flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.